molecular formula C11H11Cl2N5S B10957543 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea

Cat. No.: B10957543
M. Wt: 316.2 g/mol
InChI Key: PEUFPVUYLRXOMI-UHFFFAOYSA-N
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Description

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,4-dichlorobenzyl group and a methylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the triazole intermediate.

    Attachment of the Methylthiourea Moiety: The final step involves the reaction of the triazole derivative with methyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea is unique due to its combination of a triazole ring and a methylthiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11Cl2N5S

Molecular Weight

316.2 g/mol

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylthiourea

InChI

InChI=1S/C11H11Cl2N5S/c1-14-11(19)16-10-15-6-18(17-10)5-7-2-3-8(12)4-9(7)13/h2-4,6H,5H2,1H3,(H2,14,16,17,19)

InChI Key

PEUFPVUYLRXOMI-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NN(C=N1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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